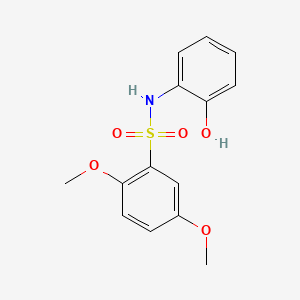

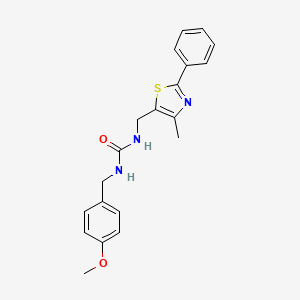

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

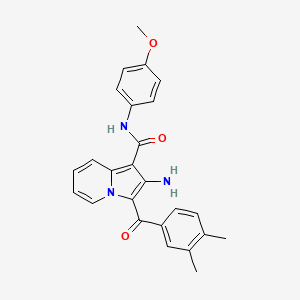

“N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a benzene ring with two methoxy groups (OCH3) at the 2nd and 5th positions, a sulfonamide group (SO2NH2), and a hydroxyphenyl group (C6H4OH) attached to the nitrogen of the sulfonamide .

Molecular Structure Analysis

The molecular structure would likely be planar due to the conjugated system of the benzene ring. The presence of the electron-donating methoxy groups and the electron-withdrawing sulfonamide group could have interesting effects on the electronic structure of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing novel sulfonamide molecules, with studies detailing the structural and electronic properties through experimental and computational approaches. For instance, Murthy et al. (2018) synthesized a new sulfonamide compound and used SCXRD studies, spectroscopic tools, and DFT calculations to characterize its structure and electronic properties. This comprehensive analysis provided insights into the compound's stability and reactivity, highlighting its potential for further scientific applications (Murthy et al., 2018).

Pharmacological Potential

Several studies have explored the pharmacological potential of sulfonamide derivatives. For example, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, with some advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines. This underscores the therapeutic promise of sulfonamide compounds in oncology (Owa et al., 2002).

Sensor Development

Sulfonamide derivatives have also been investigated for their potential in sensor development. Sheikh et al. (2016) synthesized bis-sulfonamides to study their applications as heavy metal sensors. This research demonstrated the utility of sulfonamide compounds in environmental monitoring and public health, particularly for detecting cobalt ions in various media (Sheikh et al., 2016).

Molecular Interactions and Biological Evaluation

Research on sulfonamide derivatives extends to understanding their molecular interactions and biological effects. Studies have been conducted to synthesize and evaluate the bioactivity of new thiourea derivatives bearing benzenesulfonamide moieties, revealing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms. This line of research contributes to the development of novel anticancer and enzyme inhibition therapies (Gul et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)15-11-5-3-4-6-12(11)16/h3-9,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEIKCNJAGZMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)

![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)